molecular formula C23H24N2OS B7539772 N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide

N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide

Cat. No. B7539772
M. Wt: 376.5 g/mol
InChI Key: YTNHIPMOCAHDRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide, also known as APAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. APAC is a derivative of phenothiazine, a class of compounds that has been used for various therapeutic purposes, including as antipsychotic and antiemetic agents. APAC has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.

Mechanism of Action

The exact mechanism of action of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide is not fully understood, but it is believed to act on several different targets in the brain. This compound has been shown to interact with dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. It has also been shown to modulate the activity of ion channels, which are involved in the transmission of electrical signals in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, in the brain. It has also been shown to increase the activity of antioxidant enzymes, which help protect cells from oxidative damage. In addition, this compound has been shown to have anti-inflammatory properties, which may help reduce neuroinflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide in lab experiments is its relatively low toxicity. This compound has been shown to have a high therapeutic index, meaning that it has a relatively low risk of causing adverse effects at therapeutic doses. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One area of interest is the development of new derivatives of this compound with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on various targets in the brain.

Synthesis Methods

Several methods have been reported for the synthesis of N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide. One of the most commonly used methods involves the reaction of adamantylamine with 1-chloro-3-(phenothiazin-2-yl)propan-2-one in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound as a white solid.

Scientific Research Applications

N-(Adamant-1-yl)-1''H-phenothiazine-1''-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has been shown to have neuroprotective effects, and it has been investigated for its potential to stimulate the growth of new neurons in the brain.

properties

IUPAC Name

N-(1-adamantyl)phenothiazine-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-22(24-23-12-15-9-16(13-23)11-17(10-15)14-23)25-18-5-1-3-7-20(18)27-21-8-4-2-6-19(21)25/h1-8,15-17H,9-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNHIPMOCAHDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)N4C5=CC=CC=C5SC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.